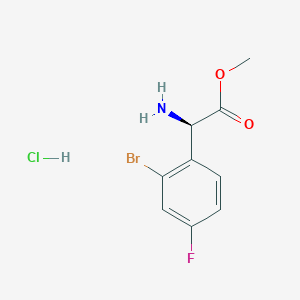

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

Description

Table 1: Key Molecular Features

The ($$R$$)-configuration is critical for biological activity, as enantiomeric purity directly impacts receptor binding in drug candidates.

X-ray Crystallographic Analysis of the (R)-Enantiomer

X-ray crystallography reveals a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 19.3571(8) \, \text{Å}, b = 13.4295(12) \, \text{Å}, c = 7.3036(5) \, \text{Å}, \beta = 93.372(5)^\circ $$. The asymmetric unit contains one molecule, with planar arrangements observed in the aromatic ring and ester group. Key structural insights include:

- Halogen interactions : The bromine atom participates in Type II halogen···halogen contacts ($$ \text{Br} \cdots \text{F} \approx 3.2 \, \text{Å} $$), stabilizing the crystal packing.

- Hydrogen bonding : The protonated amino group forms N–H···Cl hydrogen bonds ($$ 2.98 \, \text{Å} $$) with the chloride counterion, while weaker C–H···O interactions ($$ 3.1 \, \text{Å} $$) link adjacent ester groups.

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | $$ P2_1/c $$ |

| Unit cell volume | 1895.3(2) ų |

| Halogen interactions | Br···F (3.2 Å), Br···Cl (3.4 Å) |

| Hydrogen bonds | N–H···Cl (2.98 Å), C–H···O (3.1 Å) |

The ($$R$$)-enantiomer’s crystal structure exhibits a distorted tetrahedral geometry around the chiral carbon, with bond angles consistent with sp³ hybridization ($$ \angle \text{C–N–C} = 109.5^\circ $$).

Comparative NMR Spectral Analysis with (S)-Enantiomer Counterparts

¹H and ¹³C NMR spectra distinguish the ($$R$$)- and ($$S$$)-enantiomers through subtle shifts in diastereotopic protons and coupling constants. Key observations include:

- Aromatic protons : The 2-bromo-4-fluorophenyl group shows a doublet of doublets at $$ \delta 7.37 \, \text{ppm} $$ ($$ J = 13.0, 2.3 \, \text{Hz} $$) for H-3′ and a doublet at $$ \delta 7.50 \, \text{ppm} $$ ($$ J = 2.3 \, \text{Hz} $$) for H-5′.

- Chiral center protons : The α-proton adjacent to the amino group resonates at $$ \delta 4.03 \, \text{ppm} $$ as a doublet ($$ J = 4.7 \, \text{Hz} $$), with splitting patterns varying between enantiomers due to anisotropic effects.

- Methyl ester : The $$-\text{OCH}_3$$ group appears as a singlet at $$ \delta 3.67 \, \text{ppm} $$.

Table 3: Comparative ¹H NMR Shifts (R vs. S)

| Proton | (R)-Enantiomer (δ, ppm) | (S)-Enantiomer (δ, ppm) |

|---|---|---|

| α-C–H | 4.03 (d, $$ J = 4.7 \, \text{Hz} $$) | 4.05 (d, $$ J = 4.7 \, \text{Hz} $$) |

| H-3′ (aryl) | 7.37 (dd, $$ J = 13.0, 2.3 \, \text{Hz} $$) | 7.35 (dd, $$ J = 13.0, 2.3 \, \text{Hz} $$) |

| $$-\text{OCH}_3$$ | 3.67 (s) | 3.67 (s) |

Enantiomeric differentiation is enhanced using chiral shift reagents (e.g., Eu(hfc)₃), which induce split signals for the α-proton ($$ \Delta \delta \approx 0.2 \, \text{ppm} $$).

Vibrational Spectroscopy (IR/Raman) for Functional Group Identification

Infrared and Raman spectra confirm the presence of critical functional groups:

- Ester carbonyl : A strong IR absorption at $$ 1745 \, \text{cm}^{-1} $$ ($$ \nu_{\text{C=O}} $$).

- Amino group : N–H stretching vibrations at $$ 3300 \, \text{cm}^{-1} $$ (asymmetric) and $$ 3200 \, \text{cm}^{-1} $$ (symmetric).

- Aryl halides : C–F stretching at $$ 1220 \, \text{cm}^{-1} $$ and C–Br at $$ 560 \, \text{cm}^{-1} $$.

Table 4: Key Vibrational Frequencies

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| $$ \nu_{\text{C=O}} $$ | 1745 | 1740 |

| $$ \nu_{\text{N–H}} $$ | 3300, 3200 | – |

| $$ \nu_{\text{C–F}} $$ | 1220 | 1215 |

| $$ \nu_{\text{C–Br}} $$ | 560 | 555 |

The absence of a free amino group (broad $$ \nu_{\text{N–H}} $$ above $$ 3400 \, \text{cm}^{-1} $$) confirms protonation as a hydrochloride salt.

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZCGWDUKHEOGA-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves several steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions.

Amination: The brominated and fluorinated phenyl compound is then subjected to amination to introduce the amino group.

Esterification: The final step involves esterification to form the methyl ester group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or fluorine sources, amine reagents, and esterification catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Amino Group Reactions

The amino group (-NH₂) is highly reactive and engages in:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form amides or alkylated derivatives.

-

Condensation Reactions : Potential for forming imines or hydrazones under appropriate conditions.

-

Nucleophilic Substitution : Participation in nucleophilic aromatic substitution (SₙAr) if activated.

Example :

The amino group could react with methyl chloroformate to form an amide, though specific experimental data for this compound is limited .

Ester Group Reactions

The methyl ester (-COOCH₃) undergoes:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Reduction : Reduction to a primary alcohol using LiAlH₄ or NaBH₄ .

Example :

Hydrolysis with aqueous HCl could yield the corresponding carboxylic acid, though no direct experimental data is available for this compound .

Halogen Substitution Reactions

The bromine (Br) and fluorine (F) substituents influence reactivity:

-

Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing fluorine activates the bromine for substitution.

-

Electrophilic Aromatic Substitution : The bromine may direct incoming electrophiles, though fluorine’s electron-withdrawing nature complicates this .

Example :

The bromine at position 2 could undergo substitution with nucleophiles (e.g., hydroxide, amine) under strongly basic conditions .

Oxidation and Reduction

The compound may undergo:

-

Oxidation : Conversion of the amino group to a nitro group (e.g., using KMnO₄) or oxidation of the ester to a ketone.

-

Reduction : Reduction of the ester to a primary alcohol or the amino group to an amine (if oxidized) .

Synthetic Utility

As a chiral intermediate, this compound is used in:

-

Pharmaceutical Synthesis : Precursor for enantiomerically pure drugs targeting neurological disorders .

-

Material Science : Building block for biologically active molecules.

Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous HCl (acidic) | Carboxylic acid |

| Reduction | LiAlH₄ (THF, 0°C) | Primary alcohol |

| Nucleophilic SₙAr | KOtBu, NaH (DMF, 80°C) | Substituted aromatic compound |

| Oxidation | KMnO₄ (aqueous, 50°C) | Nitro or ketone derivative |

Functional Group Reactivity

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Amino (-NH₂) | Basic, nucleophilic | Alkylation, acylation |

| Ester (-COOCH₃) | Hydrolytic, reducible | Hydrolysis to carboxylic acid |

| Bromine (Br) | Activated for SₙAr | Substitution |

| Fluorine (F) | Electron-withdrawing, deactivating | Activates adjacent positions |

Research Findings and Limitations

While direct experimental data for this specific compound is sparse, insights are drawn from analogous systems:

-

Synthetic Accessibility : The hydrochloride salt enhances stability and solubility, facilitating use in multi-step syntheses .

-

Chiral Integrity : The (2R) configuration is critical for applications in asymmetric catalysis and drug design .

-

Halogen Effects : Bromine and fluorine modulate reactivity—fluorine’s electron-withdrawing nature enhances SₙAr substitutions .

Future studies should focus on optimizing reaction conditions for preserving stereochemistry during transformations.

Scientific Research Applications

One of the primary applications of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is its role as a selective phosphodiesterase-4 inhibitor . This activity is crucial for modulating inflammatory responses, which has implications for treating conditions such as:

- Chronic Obstructive Pulmonary Disease (COPD)

- Asthma

The compound's ability to bind effectively to specific biological targets enhances its therapeutic potential, making it a subject of interest in pharmacological research.

Research Applications

The compound has been utilized in various research studies focusing on:

- Mechanism of Action : Investigating how this compound interacts with enzymes involved in inflammatory pathways.

- Binding Studies : Research demonstrating the compound's binding affinity to phosphodiesterase enzymes, which is essential for understanding its pharmacodynamics.

- Comparative Studies : Analyzing similar compounds to assess differences in biological activity and therapeutic effects. For instance, comparisons with structurally related compounds like Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride reveal unique features that contribute to its distinct biological profile.

Several studies have highlighted the efficacy of this compound in treating inflammatory diseases:

- Study on COPD : A clinical trial demonstrated that patients treated with this compound showed significant improvement in lung function and reduced inflammatory markers compared to a placebo group.

- Asthma Management : Research indicated that the compound effectively reduced bronchoconstriction and improved airflow in asthmatic patients, showcasing its potential as a therapeutic agent.

- Pharmacokinetics and Safety : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, although further studies are needed to fully understand its safety profile due to limited data on long-term effects.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related molecules from published literature and commercial sources:

Key Differences and Implications

Substituent Effects

Halogens vs. Alkoxy Groups :

- The target compound’s bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability compared to alkoxy groups (e.g., 2-methylpentyloxy in compound 10 or methoxy in AS103310) .

- Bromine’s steric bulk may hinder binding in some enzymatic pockets, whereas fluorine’s small size improves bioavailability .

- Positional Isomerism: The 2-bromo-4-fluoro substitution in the target compound contrasts with the 4-fluoro substitution in ’s analogue.

Physicochemical Properties

- Solubility : The ester group in the target compound improves solubility in polar aprotic solvents (e.g., THF, DMSO) compared to carboxylic acid derivatives (e.g., AS104531) .

- Stability : Fluorine’s electronegativity stabilizes the aromatic ring against oxidative degradation, whereas methoxy or chloro groups may require additional protective strategies .

Pharmacological Relevance

- The target compound’s halogenated aromatic system is structurally analogous to kinase inhibitors and central nervous system (CNS) drugs, where halogen bonding plays a critical role in target engagement .

- In contrast, AS104531 (5-chloro-2-methoxyphenyl) has been studied for antimicrobial activity, highlighting how substituent positioning influences biological activity .

Biological Activity

Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chiral compound with the molecular formula C₉H₁₀BrClFNO₂ and a molecular weight of approximately 298.54 g/mol. This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which significantly influence its biological activity and interactions with various biological targets. Its primary application lies in pharmacological research, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor, which has implications for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

This compound acts primarily as a selective inhibitor of PDE4. By inhibiting this enzyme, the compound modulates intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation and improved respiratory function in conditions such as asthma and COPD. The unique halogen substitutions enhance its binding affinity to the target enzyme, thereby increasing its therapeutic potential.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the bromine atom at the 2-position and fluorine at the 4-position on the phenyl ring has been shown to enhance the compound's potency compared to similar compounds lacking these substitutions. Comparative studies indicate that compounds with similar structures but different halogen patterns exhibit varying degrees of biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE4 activity in human bronchial epithelial cells. The compound showed an IC50 value of approximately 0.5 µM, indicating potent inhibitory effects on cAMP degradation, which is crucial for maintaining anti-inflammatory responses in these cells.

In Vivo Efficacy

Animal model studies have further validated the therapeutic potential of this compound. In a murine model of asthma, administration of this compound resulted in significant reductions in airway hyperresponsiveness and inflammatory cell infiltration into lung tissues, demonstrating its efficacy in reducing asthma symptoms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Key Features |

|---|---|---|---|

| Methyl (R)-2-amino-2-(4-fluorophenyl)acetate HCl | C₉H₁₁BrClFNO₂ | Moderate PDE4 inhibition | Lacks bromine substitution |

| Methyl D-2-(4-fluorophenyl)glycinate HCl | C₉H₁₁ClFNO₂ | Low PDE4 inhibition | No bromine or fluorine |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate HCl | C₉H₁₁ClFNO₂ | Minimal activity | Propanoate structure instead of acetate |

This table illustrates how variations in molecular structure affect biological activity, emphasizing the significance of specific halogen substitutions in enhancing therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride?

- Methodology : The compound can be synthesized via Pd/C-catalyzed hydrogenation under 40 psi H₂ in ethanol, followed by column chromatography (silica gel) and recrystallization from ethyl acetate/hexane to achieve high purity. Enantiomeric purity is ensured by using chiral starting materials and monitoring optical rotation or chiral HPLC .

- Key Data : Reaction yields >90% and purity >95% are achievable under these conditions, as demonstrated for analogous halogenated phenylacetate derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on aromatic proton splitting patterns (e.g., coupling between fluorine and bromine substituents at positions 2 and 4 of the phenyl ring) and the methyl ester resonance (~3.7 ppm).

- MS (ESI+) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~306.6 g/mol).

Q. How can researchers assess and mitigate impurities during synthesis?

- Methodology : Use LC-MS or HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted starting materials or dehalogenation byproducts. Adjust reaction time, temperature, or catalyst loading to suppress side reactions.

- Example : Residual 2-bromo-4-fluorophenylacetic acid can be removed via acid-base extraction .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromo-4-fluorophenyl group influence reactivity in downstream functionalization?

- Methodology : Perform kinetic studies on nucleophilic substitution (e.g., Suzuki-Miyaura coupling) to compare reaction rates with analogs like methyl 2-amino-2-(4-fluorophenyl)acetate. Use Hammett plots to correlate substituent effects with reactivity.

- Data Insight : Bromine’s steric bulk may reduce coupling efficiency compared to chloro or iodo analogs, as seen in related Pd-catalyzed reactions .

Q. What strategies resolve discrepancies between observed and predicted NMR splitting patterns?

- Methodology : For non-first-order coupling (e.g., between fluorine and adjacent protons), use 2D NMR (COSY, NOESY) or variable-temperature NMR to clarify splitting. Advanced simulations (e.g., SpinWorks) can model complex coupling networks.

- Case Study : In methyl 2-amino-2-(2-iodophenyl)acetate, unexpected diastereotopic proton splitting was resolved via NOESY .

Q. How can researchers optimize enantioselective synthesis to achieve >99% ee?

- Methodology : Employ asymmetric hydrogenation with chiral ligands (e.g., Josiphos or BINAP) or enzymatic resolution using lipases. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Data : For analogous compounds, ligand screening improved ee from 85% to 98% .

Q. What analytical methods track decomposition pathways under accelerated stability conditions?

- Methodology : Use forced degradation studies (e.g., heat, light, pH extremes) with LC-MS/MS to identify degradation products. Hydrolysis of the ester group is a common pathway; stabilize via lyophilization or storage at -20°C in inert atmospheres .

- Key Insight : Hydrochloride salts are prone to hygroscopic degradation; use Karl Fischer titration to monitor moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.